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Compound of Interest

Compound Name: S,S-diethyl-sulfoximine

Cat. No.: B2709600 Get Quote

For decades since its initial discovery, the sulfoximine functional group remained a niche

curiosity within the vast landscape of organic chemistry. However, a recent renaissance has

propelled this unique sulfur(VI) moiety to the forefront of modern drug discovery and synthetic

methodology.[1] Its distinctive combination of a stable, tetrahedral sulfur center, hydrogen bond

donor and acceptor capabilities, and its role as a versatile bioisostere for common functional

groups like sulfones and amides has captured the attention of medicinal chemists and process

scientists alike.[2][3]

This guide focuses on a foundational member of this class: S,S-diethyl-sulfoximine. While

complex, polyfunctional sulfoximines often feature in late-stage clinical candidates, a deep

understanding of this simple, symmetrical dialkyl variant provides an essential baseline for

appreciating the fundamental chemistry, reactivity, and potential of the entire class. As a senior

application scientist, my objective is not merely to list data but to provide a causal narrative,

connecting the structural and electronic properties of S,S-diethyl-sulfoximine to its practical

applications and handling.

Part 1: Synthesis and Structural Elucidation
The construction of the sulfoximine core is a critical first step. Modern synthetic methods have

evolved from harsh, classical conditions to milder, more functional-group-tolerant protocols,

making these scaffolds more accessible than ever.

Contemporary Synthetic Pathways
The most direct and widely adopted strategy for preparing simple, unprotected (NH)

sulfoximines involves a one-pot imidation and oxidation of the corresponding sulfide. This
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approach avoids the isolation of intermediate sulfoxides or sulfilimines, streamlining the

process significantly.

A state-of-the-art, metal-free protocol utilizes readily available reagents: a sulfide, an ammonia

source (such as ammonium carbamate), and a hypervalent iodine reagent as the oxidant.[2][3]

The proposed mechanism involves the in-situ formation of a highly reactive iminoiodinane,

which reacts directly with the sulfur center to forge the S-N bond, followed by oxidation to the

final sulfoximine state.[2]
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Caption: General workflow for the one-pot synthesis of S,S-diethyl-sulfoximine.

Physicochemical and Spectroscopic Profile
Understanding the core physical and spectroscopic properties is fundamental to the successful

application and characterization of any chemical entity. While specific experimental data for

S,S-diethyl-sulfoximine is sparse in the literature, a reliable profile can be constructed from

data on close structural analogs like S,S-dibutyl-sulfoximine and general knowledge of the

functional group.[4][5]

Table 1: Core Physicochemical Properties of S,S-Diethyl-Sulfoximine
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Property Value / Description Source / Rationale

Molecular Formula C₄H₁₁NOS Calculated

Molecular Weight 121.20 g/mol Calculated

CAS Number 92523-32-5 [6]

Appearance
Expected to be a colorless oil

or low-melting solid.

Based on analogs like dibutyl

sulfoximine (oil) and diphenyl

sulfoximine (solid).[4]

Solubility
Expected to be soluble in

water and polar protic solvents.

The sulfoximine moiety is

highly polar and capable of H-

bonding, conferring aqueous

solubility.[7][8]

pKaH (Protonated form) Estimated ~11 in MeCN.

Extrapolated from S,S-

dimethyl-sulfoximine (pKaH =

11.24 in MeCN).[9] This

indicates weak basicity.

pKa (NH proton) Estimated ~32-35 in MeCN.

The NH proton is weakly

acidic, significantly less so

than an alcohol but suitable for

deprotonation by strong bases.

[9][10]

Spectroscopic Signatures:

¹H NMR: The proton spectrum is expected to be simple and diagnostic.

δ ~3.0-3.2 ppm (quartet, 4H): The two methylene groups (-CH₂-) adjacent to the chiral

sulfur center. They are diastereotopic and may present as a more complex multiplet.

δ ~2.5-3.5 ppm (broad singlet, 1H): The N-H proton. The broadness is due to quadrupole

coupling with the nitrogen atom and potential chemical exchange.[11]

δ ~1.3-1.5 ppm (triplet, 6H): The two terminal methyl groups (-CH₃).
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¹³C NMR:

δ ~45-50 ppm: The methylene carbons (-CH₂-).

δ ~7-9 ppm: The methyl carbons (-CH₃).

Infrared (IR) Spectroscopy:

~3270 cm⁻¹: A characteristic sharp to medium peak for the N-H stretch.[11]

~1220 cm⁻¹ & ~1100 cm⁻¹: Strong absorptions corresponding to the asymmetric and

symmetric S=O stretching vibrations, respectively.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry with electrospray ionization (HRMS-ESI) is the

definitive method for confirmation. The expected primary ion would be the protonated

molecular ion, [M+H]⁺, at m/z 122.0634.[11]

Part 2: Chemical Reactivity and Synthetic Utility
The utility of S,S-diethyl-sulfoximine stems from the distinct reactivity of its three key

structural components: the N-H bond, the α-protons, and the nitrogen lone pair. This

"triumvirate of reactivity" allows it to be used in a diverse array of chemical transformations.

S,S-Diethyl-Sulfoximine

N-Functionalization
(Arylation, Acylation, Alkylation)

N-H Reactivity

Lewis Base / Ligand
(Metal Coordination)

N Lone Pair Reactivity

α-Deprotonation
(C-Nucleophile Formation)

α-C-H Acidity

Click to download full resolution via product page

Caption: Key reactive sites of the S,S-diethyl-sulfoximine core.
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N-H Functionalization
The nitrogen atom can be readily functionalized. While its acidity is low, the NH proton can be

removed by strong bases, or it can participate in coupling reactions. This allows for the

synthesis of N-aryl, N-acyl, and N-alkyl derivatives, dramatically expanding the structural

diversity accessible from the parent compound.[8]

α-Carbon Acidity
The protons on the carbons adjacent to the sulfur atom are weakly acidic due to the electron-

withdrawing nature of the sulfoximidoyl group. Deprotonation with a strong base like n-

butyllithium generates a stabilized carbanion. This carbanion is a potent C-nucleophile, capable

of reacting with a wide range of electrophiles, enabling α-alkylation, α-acylation, and other

carbon-carbon bond-forming reactions.[8]

Role in Medicinal Chemistry and Drug Development
The sulfoximine moiety is increasingly valued as a "bioisostere" — a substituent that mimics

the steric and electronic properties of another group while potentially improving the

pharmacokinetic profile of a drug candidate.[1]

Sulfone/Sulfonamide Mimic: It can replace sulfone or sulfonamide groups, maintaining or

improving biological activity while altering properties like solubility and metabolic stability.

The key difference is the introduction of a chiral center and a hydrogen bond donor/acceptor

site.[2][3]

Improved Physicochemical Properties: Replacing a less polar group with a sulfoximine can

increase aqueous solubility and polarity, which is often beneficial for drug candidates.[1] For

example, studies have shown that replacing certain amine groups with a sulfoximine can

lead to significantly improved metabolic stability in liver microsomes.[1]

Part 3: Experimental Protocols and Safety
Trustworthy science relies on reproducible, self-validating protocols. The following is a

representative, generalized procedure for the synthesis of a simple S,S-dialkyl-sulfoximine from

its corresponding sulfide, based on established modern methodologies.[3][11]
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Protocol: One-Pot Synthesis of S,S-Diethyl-Sulfoximine
Objective: To prepare S,S-diethyl-sulfoximine from diethyl sulfide in a single, efficient step.

Materials:

Diethyl sulfide (1.0 equiv.)

Ammonium carbamate (1.5 equiv.)

(Diacetoxyiodo)benzene [PhI(OAc)₂] (2.1 equiv.)

Methanol (MeOH), HPLC grade (to constitute a 0.5 M solution with respect to the sulfide)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl

sulfide (1.0 equiv.) and ammonium carbamate (1.5 equiv.).

Solvent Addition: Add sufficient methanol to achieve a 0.5 M concentration of the sulfide.

Initiation: Add (diacetoxyiodo)benzene (2.1 equiv.) to the stirring suspension in one portion.

The flask should be open to the atmosphere.

Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction

is typically complete within 1-2 hours. Monitor progress by Thin-Layer Chromatography

(TLC) [Eluent: 9:1 DCM/MeOH], visualizing with potassium permanganate stain. The starting

sulfide will be less polar than the highly polar sulfoximine product.
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Quench and Extraction: Upon completion, remove the methanol under reduced pressure. To

the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ to neutralize the

acetic acid byproduct.

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing

the polarity with methanol) to isolate the pure S,S-diethyl-sulfoximine.

Safety and Handling
While S,S-diethyl-sulfoximine itself does not have an extensive safety profile, data from

analogous sulfoximines and the reagents used in its synthesis dictate stringent safety

measures.[7][12]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).[12]

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors or

direct contact with skin and eyes. Sulfoximines as a class may cause skin, eye, and

respiratory irritation.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

Reagent Hazards: (Diacetoxyiodo)benzene is an oxidizing agent and an irritant. Diethyl

sulfide is flammable and has a strong odor. Handle all reagents with appropriate care.

Conclusion
S,S-Diethyl-sulfoximine, while structurally simple, embodies the core chemical principles that

make the sulfoximine scaffold so compelling. Its accessible synthesis, predictable
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spectroscopic profile, and versatile reactivity at its nitrogen, α-carbon, and sulfur centers

provide a robust platform for further chemical exploration. For researchers in drug discovery

and synthetic chemistry, a firm grasp of these fundamental properties is the key to unlocking

the full potential of this increasingly important functional group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and
Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates -
PMC [pmc.ncbi.nlm.nih.gov]

2. Organic Syntheses Procedure [orgsyn.org]

3. orgsyn.org [orgsyn.org]

4. rsc.org [rsc.org]

5. Synthesis and Bioactivity of New Phosphorylated R,R’‑substituted Sulfoximines - PMC
[pmc.ncbi.nlm.nih.gov]

6. S,S-Diethyl-sulfoximine | 92523-32-5 [chemicalbook.com]

7. assets.thermofisher.cn [assets.thermofisher.cn]

8. researchgate.net [researchgate.net]

9. analytical.chem.ut.ee [analytical.chem.ut.ee]

10. pubs.rsc.org [pubs.rsc.org]

11. rsc.org [rsc.org]

12. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [Foreword: The Rise of a Privileged Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2709600#s-s-diethyl-sulfoximine-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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